Cyclohexanamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-
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Overview
Description
N-(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)cyclohexanamine: is a compound with a complex molecular structure, characterized by the presence of a thiadiazole ring substituted with phenyl groups and a cyclohexanamine moiety
Preparation Methods
The synthesis of N-(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)cyclohexanamine typically involves the reaction of 2,3-diphenyl-1,2,4-thiadiazole with cyclohexanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of catalysts to enhance the reaction rate and yield. Industrial production methods may involve optimization of reaction conditions to achieve higher efficiency and scalability.
Chemical Reactions Analysis
N-(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)cyclohexanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)cyclohexanamine can be compared with other similar compounds, such as:
N-Methyl-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-imine: This compound has a similar thiadiazole ring structure but differs in the substituents attached to the ring.
2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride: This compound is a hydrochloride salt form and has different physical and chemical properties.
Properties
CAS No. |
70375-49-4 |
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Molecular Formula |
C20H21N3S |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N-cyclohexyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine |
InChI |
InChI=1S/C20H21N3S/c1-4-10-16(11-5-1)19-22-20(21-17-12-6-2-7-13-17)24-23(19)18-14-8-3-9-15-18/h1,3-5,8-11,14-15,17H,2,6-7,12-13H2 |
InChI Key |
VXLXXFRDIHCYQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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